1-(2-Ethylpyrimidin-5-yl)ethanone

Description

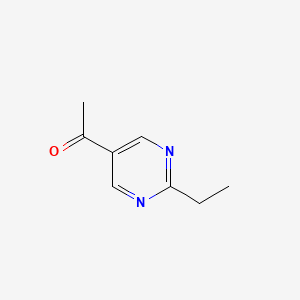

1-(2-Ethylpyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C8H10N2O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields .

Properties

IUPAC Name |

1-(2-ethylpyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-8-9-4-7(5-10-8)6(2)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEKUSNITMXKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylpyrimidin-5-yl)ethanone typically involves the reaction of 2-ethylpyrimidine with ethanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

Reduction: Reduction reactions can convert it into pyrimidine alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Pyrimidine oxides.

Reduction: Pyrimidine alcohols.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(2-Ethylpyrimidin-5-yl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Ethylpyrimidine: A precursor in the synthesis of 1-(2-Ethylpyrimidin-5-yl)ethanone.

5-Ethylpyrimidine-2-one: A structural isomer with different chemical properties.

1-(2-Methylpyrimidin-5-yl)ethanone: A similar compound with a methyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

1-(2-Ethylpyrimidin-5-yl)ethanone is a compound that has garnered interest in biological research due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, synthesis, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H10N2O

- Molecular Weight : 162.19 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It is believed to exert its effects primarily through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is similar to that of other known antibacterial agents, suggesting that the compound may be effective in treating bacterial infections.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2. The IC50 values reported for these enzymes indicate a promising potential for this compound as an anti-inflammatory agent .

The primary mechanism through which this compound operates involves the following pathways:

- DNA Gyrase Inhibition : By binding to DNA gyrase, the compound disrupts bacterial DNA replication, leading to cell death.

- Enzyme Inhibition : The compound inhibits cyclooxygenases (COX), reducing the production of pro-inflammatory prostaglandins and leukotrienes, thereby alleviating inflammation.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing ethyl pyrimidine derivatives with acetyl compounds.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields.

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of this compound revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Properties

In a recent investigation, the compound was tested for its anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Results indicated a dose-dependent reduction in edema, with significant effects observed at higher concentrations (50 mg/kg and above). The compound demonstrated an ability to reduce inflammation by inhibiting COX enzymes effectively .

Data Tables

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Antibacterial Activity | MIC Test | Effective against multiple strains |

| COX Inhibition | IC50 Values | COX-1: 314 µg/mL; COX-2: 130 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.